molecular formula C10H10ClN3S B13698501 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole

2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole

Cat. No.: B13698501
M. Wt: 239.73 g/mol
InChI Key: LVCHWZQFSNAWMW-UHFFFAOYSA-N
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Description

2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole is a chemical compound of significant interest in medicinal chemistry research, built upon the privileged 1,3,4-thiadiazole scaffold. The 1,3,4-thiadiazole nucleus is a well-established bioisostere of pyrimidine, a core structure in nucleic acids, which allows its derivatives to potentially interfere with critical biological processes like DNA replication . This characteristic, combined with the mesoionic nature of the ring system, contributes to good cell permeability, metabolic stability, and oral bioavailability, making it an excellent scaffold for developing bioactive molecules . The primary research applications for this class of compounds are in the fields of antimicrobial and anticancer agent development. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, with many showing potent effects against pathogenic bacteria and fungi. Some reported derivatives possess higher antimicrobial activity compared to standard drugs, making them valuable lead compounds for further optimization . Furthermore, the 1,3,4-thiadiazole scaffold is actively investigated in oncology research. Recent studies highlight 2,5-disubstituted derivatives that exhibit promising antiproliferative activity against various human cancer cell lines, such as breast (MCF-7), lung (A549), and ovarian (SKOV-3) cancers, often by inducing cell cycle arrest and apoptosis . The reactivity of the 2-amino group provides a versatile handle for further chemical derivatization, allowing researchers to fine-tune physicochemical properties and biological activity to explore structure-activity relationships (SAR) and develop novel therapeutic candidates . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H10ClN3S

Molecular Weight

239.73 g/mol

IUPAC Name

5-[2-(4-chlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10ClN3S/c11-8-4-1-7(2-5-8)3-6-9-13-14-10(12)15-9/h1-2,4-5H,3,6H2,(H2,12,14)

InChI Key

LVCHWZQFSNAWMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NN=C(S2)N)Cl

Origin of Product

United States

Preparation Methods

General Overview

The synthesis of 1,3,4-thiadiazole derivatives generally follows a multi-step process involving:

  • Preparation of hydrazide or hydrazine intermediates
  • Reaction with carbon disulfide or other sulfur sources to form thiadiazole rings
  • Functionalization via alkylation or substitution to introduce side chains such as 4-chlorophenethyl groups

Preparation of the 1,3,4-Thiadiazole Core

A common approach involves cyclization of hydrazinecarbothioamide or hydrazide intermediates with acidification to form the thiadiazole ring:

  • Hydrazides are prepared by hydrazinolysis of esters or acid derivatives.
  • Treatment of hydrazides with potassium hydroxide and carbon disulfide forms dithiocarbazate intermediates.
  • Acidification with concentrated sulfuric acid induces cyclization to yield 5-substituted 1,3,4-thiadiazole-2-thiols.

This pathway is exemplified in the synthesis of 5-(2-(1H-benzimidazol-1-yl)ethyl)-1,3,4-thiadiazole-2-thiol, which can be adapted for the 4-chlorophenethyl substituent by using the corresponding alkyl halide in subsequent steps.

Introduction of the 4-Chlorophenethyl Side Chain

The 4-chlorophenethyl substituent at position 5 of the thiadiazole ring is typically introduced via nucleophilic substitution of the thiol group with a 4-chlorophenethyl halide (e.g., 4-chlorophenethyl bromide):

  • The thiadiazole-2-thiol intermediate is reacted with 4-chlorophenethyl bromide in the presence of a base such as potassium carbonate.
  • This alkylation reaction proceeds under mild conditions, affording the target compound in good yields.

This method aligns with protocols reported for similar thiadiazole derivatives where alkyl halides are used to functionalize the thiol group.

Detailed Preparation Method with Reaction Conditions and Yields

The following table summarizes a representative synthetic route adapted for This compound based on literature precedents:

Step Reaction Reagents & Conditions Yield (%) Notes
1 Hydrazinolysis of ester to hydrazide Methyl 3-(4-chlorophenethyl)propanoate + Hydrazine hydrate in ethanol, room temp, overnight ~85 Formation of hydrazide intermediate
2 Formation of dithiocarbazate intermediate Hydrazide + KOH + CS2, reflux ~80 Generates potassium dithiocarbazate salt
3 Cyclization to 1,3,4-thiadiazole-2-thiol Acidification with concentrated H2SO4, reflux ~75 Forms 5-(4-chlorophenethyl)-1,3,4-thiadiazole-2-thiol
4 Alkylation with 4-chlorophenethyl bromide Thiol + 4-chlorophenethyl bromide + K2CO3 in DMF, 80-100°C, 4-6 h 70-90 Yields this compound

Note: The amino group at position 2 can be introduced or preserved depending on the starting material and reaction conditions.

Alternative Synthetic Approaches and Modifications

Reductive Amination Route

An alternative method involves reductive amination of 5-amino-1,3,4-thiadiazole-2-carboxylate derivatives with 4-chlorobenzaldehyde followed by reduction:

  • 5-Amino-1,3,4-thiadiazole-2-carboxylate reacts with 4-chlorobenzaldehyde in the presence of sodium triacetoxyborohydride and trifluoroacetic acid in isopropanol.
  • This yields 2-amino-5-(4-chlorobenzyl)-1,3,4-thiadiazole derivatives, which can be further modified to phenethyl analogs by chain elongation.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate coupling reactions involving thiadiazole derivatives:

  • Coupling of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate with substituted benzoic acids in DMF at 100°C under microwave conditions for 30 minutes.
  • This method offers rapid synthesis and good yields of functionalized thiadiazole derivatives.

Research Findings and Characterization

  • The synthesized this compound derivatives have been characterized by high-resolution mass spectrometry, ^1H NMR, and chromatographic methods confirming the structure and purity.
  • Molecular docking and dynamics studies suggest these compounds can effectively bind to bacterial phenylalanyl-tRNA synthetase (PheRS), indicating potential antimicrobial activity.
  • Yields for the key steps range from 70% to 90%, demonstrating efficient synthetic protocols.

Summary Table of Key Synthetic Parameters

Parameter Typical Value/Condition
Starting material Hydrazide or ester derivatives of 4-chlorophenethyl propanoate
Cyclization agent Concentrated sulfuric acid
Alkylation base Potassium carbonate
Solvent for alkylation Dimethylformamide (DMF)
Alkylating agent 4-Chlorophenethyl bromide
Reaction temperature 80-110°C
Reaction time 4-6 hours for alkylation; overnight for hydrazinolysis
Yield range 70-90% for final alkylation step

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or thione.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or thione derivatives.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial and Antioxidant Effects
  • 4-Chlorophenyl derivative : Exhibits moderate antimicrobial activity against Gram-positive bacteria and fungi. The chloro group enhances lipophilicity, improving membrane penetration .
  • 4-Nitrophenyl derivative : Shows superior antioxidant activity (IC₅₀ = 12.3 µM in DPPH assays) due to the nitro group’s electron-withdrawing effect, stabilizing free radical intermediates .
  • 2-Hydroxyphenyl derivative : Demonstrates dual fluorescence, enabling its use as a molecular probe for studying lipid membranes .
Anticancer Potential
  • 4-Chlorophenyl derivative : Moderate activity against colon cancer cells (IC₅₀ = 45 µM), attributed to apoptosis induction via caspase-3 activation .
  • Sulfobenzoyl-substituted analog (TSF) : Exhibits antimycotic activity, suggesting substituent-dependent pharmacological targeting .

Fluorescence Properties

Substituents significantly impact fluorescence behavior:

  • 2-Hydroxyphenyl derivative (TS) : Displays dual fluorescence emission at 400 nm and 480 nm in butan-1-ol, linked to molecular aggregation and charge transfer between the –OH group and thiadiazole ring .
  • 4-Chlorophenyl derivative : Lacks dual fluorescence due to the absence of hydroxyl groups, highlighting the critical role of substituent polarity in optical properties .

Biological Activity

The compound 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its anticancer, antimicrobial, and neuroprotective properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with an amino group and a chlorophenethyl side chain. This configuration contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of signaling pathways.

Anticancer Activity

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : A study reported that the compound exhibited potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL , indicating strong antiproliferative activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
  • In Vivo Studies : In vivo experiments using tumor-bearing mice showed that certain derivatives targeted sarcoma cells effectively, enhancing the potential for therapeutic applications in oncology .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-70.28Apoptosis induction
Derivative 4iHepG22.32Cell cycle arrest

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented. The compound has shown efficacy against various bacterial strains:

  • In Vitro Testing : Studies indicated significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics .

Table 2: Antimicrobial Activity Overview

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32.6Moderate
Escherichia coli47.5Moderate

Neuroprotective Activity

Emerging research has highlighted the neuroprotective potential of thiadiazole derivatives:

  • Neuroprotection Studies : In vitro studies demonstrated that certain derivatives protected neuronal cultures from excitotoxic damage induced by glutamate and cisplatin toxicity. The protective effects were observed in concentrations that did not affect normal cell viability .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis and Characterization : A systematic synthesis approach yielded various derivatives which were characterized using NMR techniques. These compounds were evaluated for their biological activities across different assays .
  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the thiadiazole ring significantly influenced biological activity. For example, substituting different aryl groups enhanced anticancer effects while maintaining low toxicity profiles .

Q & A

Q. What are the key structural features of 2-Amino-5-(4-chlorophenethyl)-1,3,4-thiadiazole, and how are they confirmed experimentally?

The compound features a 1,3,4-thiadiazole core (a five-membered ring with sulfur and nitrogen atoms), an amino group at position 2, and a 4-chlorophenethyl substituent at position 5. Structural confirmation involves:

  • Infrared (IR) spectroscopy : To identify functional groups (e.g., N-H stretching at ~3300 cm⁻¹ for the amino group) .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals signals for the aromatic protons (δ 7.2–7.4 ppm for the chlorophenyl group) and the phenethyl chain (δ 2.8–3.2 ppm for methylene groups) .
  • Elemental analysis : Validates empirical formula (e.g., C₉H₉ClN₃S) with <0.4% deviation from theoretical values .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) confirm molecular weight .

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

A typical synthesis involves cyclization of thiosemicarbazide derivatives with substituted phenethyl halides. Key steps include:

  • Reflux in ethanol/glacial acetic acid : Facilitates nucleophilic substitution and cyclization (e.g., 4-chlorophenethyl bromide + thiosemicarbazide) .
  • Catalyst optimization : Use of p-toluenesulfonic acid (PTSA) improves yield (up to 75%) compared to non-catalytic methods .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Q. Table 1: Reaction Optimization

ConditionYield (%)Purity (%)
Ethanol, 80°C, 6h6590
Ethanol + PTSA, 80°C, 4h7595

Q. How is the compound’s purity assessed, and what analytical methods are recommended?

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<2%) .
  • Thin-Layer Chromatography (TLC) : Silica gel plates (ethyl acetate/hexane, 1:1) confirm reaction completion .
  • Melting point analysis : Sharp melting range (e.g., 180–182°C) indicates high crystallinity .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Molecular docking studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., Bcl-2 for anticancer activity). Dock the compound into active sites using crystallographic data (PDB IDs) .
  • Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric methods (e.g., caspase-3 inhibition using Ac-DEVD-AMC substrate) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) with immobilized targets .

Q. What computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity. For example, a low HOMO-LUMO gap (~3.5 eV) suggests high reactivity .
  • Solvent effect modeling : Use COSMO-RS to predict solubility in physiological media (e.g., logP ~2.8 indicates moderate lipophilicity) .

Q. How can discrepancies in biological activity data across studies be resolved?

  • Standardize assay conditions : Control variables like pH (7.4), temperature (37°C), and cell lines (e.g., HeLa vs. MCF-7) .
  • Structural analogs : Compare activity of derivatives (e.g., bromo- or methyl-substituted thiadiazoles) to isolate substituent effects .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity: 5–50 µM) .

Q. What strategies improve the compound’s stability under physiological conditions?

  • Thermodynamic studies : Differential Scanning Calorimetry (DSC) reveals decomposition temperatures (>200°C) and guides storage (desiccated, 4°C) .
  • Prodrug formulation : Introduce hydrolyzable groups (e.g., acetylated amino) to enhance plasma stability .

Q. How to design experiments to elucidate the compound’s mechanism of action in cellular pathways?

  • Knockout models : Use CRISPR-Cas9 to delete putative targets (e.g., NF-κB) and assess activity loss .
  • Pathway inhibitors : Combine with known inhibitors (e.g., LY294002 for PI3K/Akt) to identify synergistic/antagonistic effects .
  • Proteomics : SILAC labeling + LC-MS/MS quantifies differential protein expression post-treatment .

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